An In-depth Technical Guide to 6-fluoro-1H-pyrazolo[4,3-b]pyridine
An In-depth Technical Guide to 6-fluoro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 6-fluoro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. Drawing from available data and established principles of chemical reactivity, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in synthesis and drug discovery endeavors.
Molecular Structure and Physicochemical Properties
6-fluoro-1H-pyrazolo[4,3-b]pyridine is a bicyclic heteroaromatic compound. The fusion of a pyrazole and a pyridine ring results in a scaffold that is a bioisostere of purine, making it a privileged structure in the design of kinase inhibitors and other targeted therapeutics. The fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
Structural and Identification Data
| Parameter | Value | Source |
| IUPAC Name | 6-fluoro-1H-pyrazolo[4,3-b]pyridine | PubChem[1] |
| CAS Number | 1378592-49-4 | Chemsrc[2] |
| Molecular Formula | C₆H₄FN₃ | PubChem[1] |
| Molecular Weight | 137.12 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=NC2=C1NN=C2)F | PubChem[1] |
| InChI Key | QFYCGESRMOOOPP-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
Below is a table summarizing the known and predicted physical properties of 6-fluoro-1H-pyrazolo[4,3-b]pyridine. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.
| Property | Value | Notes | Source |
| Melting Point | Not available | Experimental data not found in the public domain. | - |
| Boiling Point | 297.9 ± 20.0 °C at 760 mmHg | Predicted value. | Chemsrc[2] |
| Density | 1.5 ± 0.1 g/cm³ | Predicted value. | Chemsrc[2] |
| Flash Point | 134.0 ± 21.8 °C | Predicted value. | Chemsrc[2] |
| Solubility | Not available | Experimental data not found. Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | - |
| logP | 0.76 | Predicted value, indicating moderate lipophilicity. | Chemsrc[2] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The fluorine atom at C6 will likely cause through-space coupling to the proton at C7 and potentially the proton at C5.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom directly bonded to the fluorine (C6) will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy (Predicted)
A single resonance is expected in the fluorine NMR spectrum, characteristic of an aryl fluoride.
Mass Spectrometry
The exact mass is a key parameter for identification.
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Exact Mass : 137.038925 u[1]
Chemical Reactivity and Synthetic Utility
The reactivity of the 6-fluoro-1H-pyrazolo[4,3-b]pyridine core is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich pyrazole ring. The fluorine substituent further modulates this reactivity.
Acidity and Basicity
The pyrazole moiety possesses both an acidic N-H proton and a basic pyridinic nitrogen atom. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the fused pyrazole ring and the fluorine atom. The N-H proton on the pyrazole ring is acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be used in various functionalization reactions.
Reactivity of the Pyrazole Ring
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N-Alkylation and N-Arylation: The pyrazole nitrogen can be readily alkylated or arylated under standard conditions (e.g., using an alkyl halide and a base like sodium hydride or cesium carbonate). This is a common strategy to introduce diversity and modulate the physicochemical properties of the molecule.
Reactivity of the Pyridine Ring
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Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile handle for further chemical modifications.
The diagram below illustrates the key reactive sites on the 6-fluoro-1H-pyrazolo[4,3-b]pyridine scaffold.
Caption: Key reactive sites of 6-fluoro-1H-pyrazolo[4,3-b]pyridine.
Synthetic Protocols
Proposed Synthetic Pathway
A potential synthesis could start from a suitably substituted fluoropyridine derivative, which is then converted to a hydrazine intermediate, followed by cyclization to form the pyrazole ring.
The workflow for a potential synthesis is outlined below:
Caption: Proposed synthetic workflow for 6-fluoro-1H-pyrazolo[4,3-b]pyridine.
Applications in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a key component in numerous compounds investigated for various therapeutic applications. The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.
Derivatives of the pyrazolo[4,3-b]pyridine core have been explored as:
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Kinase Inhibitors: The scaffold's resemblance to purine makes it an ideal template for designing inhibitors of various kinases, which are crucial targets in oncology and immunology.
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CNS Agents: The ability of this scaffold to be functionalized allows for the fine-tuning of properties required for penetration of the blood-brain barrier.
Safety and Handling
Specific safety data for 6-fluoro-1H-pyrazolo[4,3-b]pyridine is not available. However, based on related heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Potential hazards may include:
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Skin and eye irritation.
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Respiratory tract irritation upon inhalation.
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Harmful if swallowed.
For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from the supplier.
Conclusion
6-fluoro-1H-pyrazolo[4,3-b]pyridine is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a purine-like core and a fluorine substituent offers a versatile platform for the development of novel therapeutic agents. While there is a need for more comprehensive experimental characterization of this specific molecule, the foundational knowledge of its structure, predicted properties, and reactivity provides a strong starting point for researchers in the field.
References
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6-Fluoro-1H-pyrazolo[4,3-b]pyridine | CAS#:1378592-49-4 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]
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6-fluoro-1H-pyrazolo[4,3-b]pyridine. PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
